(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
Overview
Description
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic and medicinal chemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, using a chiral catalyst. Another approach involves the resolution of racemic mixtures through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric synthesis or biocatalytic processes. These methods are optimized for high yield and enantiomeric purity. The use of biocatalysts, such as enzymes, can provide a more environmentally friendly and cost-effective route compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
- (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid
- (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid
- (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid
Comparison: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its diastereomers. For example, the (2S,4R) and (2R,4S) isomers may exhibit different reactivity and binding affinities, making this compound particularly valuable in certain applications .
Properties
IUPAC Name |
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452022 | |
Record name | AG-F-54638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-31-4 | |
Record name | AG-F-54638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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